Triethylenemelamine

Overview

Description

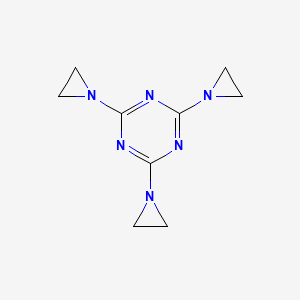

Triethylenemelamine, also known as 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine, is a chemical compound with the molecular formula C9H12N6 and a molar mass of 204.237 g/mol . It is a member of the triazine family and is characterized by the presence of three aziridine rings attached to a triazine core. This compound has been used primarily as an alkylating agent in chemotherapy due to its ability to cause chromatid aberrations in cell models .

Mechanism of Action

Target of Action

Triethylenemelamine (TEM), also known as Tretamine, is primarily used in chemotherapy

Mode of Action

It is known to cause chromatid aberrations in cell models . This suggests that TEM interacts with DNA or associated proteins, leading to changes in chromosome structure that can inhibit cell division and growth.

Biochemical Pathways

A study suggests that tem might be involved in the atr signaling pathway . This pathway is activated by many anticancer agents and controls cell-cycle arrest and mediates cell survival .

Result of Action

TEM has been shown to produce chromosome aberrations in various mammalian cells . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.

Action Environment

It is known that various environmental factors can affect the efficacy and toxicity of chemotherapy drugs in general . These factors can include the patient’s diet, lifestyle, and exposure to other chemicals or medications.

Biochemical Analysis

Biochemical Properties

Triethylenemelamine plays a significant role in biochemical reactions, particularly in its interaction with DNA. It is known to cause chromatid aberrations in cell models . This compound interacts with enzymes, proteins, and other biomolecules, leading to various biochemical changes. For instance, it has been observed to cause chromosomal aberrations in somatic and testicular tissues of rats . These interactions are crucial in understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing chromatid aberrations and other chromosomal changes . In studies involving rats, this compound has been shown to affect bone marrow, spleen, kidney, large intestine, and testis tissues . These effects include changes in cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s impact on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA, leading to chromatid aberrations . It binds to DNA and causes structural changes, which can result in chromosomal aberrations. This interaction is crucial for its chemotherapeutic effects, as it disrupts the normal functioning of cancer cells. Additionally, this compound’s ability to cause chromosomal aberrations is linked to its role in enzyme inhibition and activation, further influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that short-term exposure to this compound can lead to significant changes in cellular DNA within 24 hours . The compound’s stability and degradation over time are important factors in understanding its long-term effects on cellular function. In both in vitro and in vivo studies, this compound has been observed to cause lasting changes in cellular processes, emphasizing the importance of temporal effects in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, different dose levels of this compound have been shown to cause varying degrees of chromosomal aberrations . At higher doses, the compound can cause more severe chromosomal changes, indicating a dose-dependent effect. Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of dosage in understanding the compound’s impact on biological systems.

Preparation Methods

Triethylenemelamine can be synthesized through the reaction of cyanuric chloride with ethylenimine. The process involves dispersing cyanuric chloride in ice water and adding a solution of ethylenimine in an aqueous solution of potassium carbonate dropwise to the slurry . The reaction mixture is then clarified, filtered, and extracted with chloroform to obtain this compound as a white microcrystalline powder . Industrial production methods follow similar procedures but on a larger scale, ensuring the maintenance of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Triethylenemelamine undergoes several types of chemical reactions, including:

Polymerization: It readily polymerizes in the presence of heat or moisture.

Neutralization: It neutralizes acids in exothermic reactions to form salts and water.

Incompatibility: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Triethylenemelamine has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Biology: It serves as a research tool to produce chromosome aberrations and study mutagenesis.

Medicine: It has been used as an antineoplastic agent in chemotherapy.

Industry: It is utilized in the manufacture of resinous products and textile finishing agents.

Comparison with Similar Compounds

Biological Activity

Triethylenemelamine (TEM) is an alkylating agent with significant biological activity, primarily noted for its antineoplastic properties. This compound has been utilized in clinical settings, particularly for treating various malignancies, including leukemias and lymphomas. The following sections provide a detailed overview of its biological activity, including mechanisms of action, clinical applications, and relevant research findings.

This compound is a nitrogen mustard-like compound with the chemical formula and a melting point of 160 °C. Upon heating, it rapidly polymerizes into a solid form . Its mechanism of action involves the formation of DNA cross-links, which ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Clinical Applications

TEM has been clinically employed since the early 1950s. It has been shown to be effective in treating conditions like polycythemia vera and various lymphomas. Notably, studies indicate that TEM causes less nausea and vomiting compared to other nitrogen mustards, making it a preferable option for patients .

Case Studies

- Treatment of Leukemia : A study involving 75 patients with leukemia or malignant lymphoma demonstrated that TEM could be administered both orally and intravenously with significant therapeutic effects. The response rates varied depending on the disease stage and treatment regimen .

- Polycythemia Vera : A report summarized the treatment of 30 cases where TEM was used effectively to manage symptoms associated with polycythemia vera, showcasing its utility in hematological disorders .

Antineoplastic Activity

Research has consistently highlighted the antineoplastic properties of TEM:

- Toxicity and Efficacy : While TEM is considered quite toxic, it exhibits distinct antineoplastic activity. Studies have indicated that it can be effective against various tumors by inducing apoptosis through DNA damage mechanisms .

- Fertility Studies : Research on male rats indicated that TEM could lead to sub-fertility or infertility due to its mutagenic effects on germinal epithelium. Doses as low as 0.05 mg/kg resulted in intrauterine death of fetuses, while higher doses caused destruction of spermatogonia .

| Study | Dosage | Effects Observed |

|---|---|---|

| Steinberger et al., 1959 | 0.05 mg/kg | Sub-fertility due to intrauterine deaths |

| Steinberger et al., 1959 | 0.2 mg/kg | Destruction of spermatogonia and maturation depletion |

Radiomimetic Effects

TEM has been shown to mimic radiation effects on reproductive cells, suggesting its potential use in radiotherapy adjuncts. This property is particularly relevant for cancers that are resistant to conventional therapies .

Properties

IUPAC Name |

2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-2-13(1)7-10-8(14-3-4-14)12-9(11-7)15-5-6-15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCJMVBFZDHPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026225 | |

| Record name | Triethylenemelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylenemelamine is an odorless white crystalline powder. Melting point 160 °C, then rapidly polymerizes to a white solid. Almost immediate degradation at pH 3.0; rapid degradation at pH 5.0; and very little degradation at pH 7.5. (NTP, 1992), White, odorless solid; [Hawley] White to off-white crystalline powder; [MSDSonline] | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenemelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), WT/WT @ 26 °C: WATER 40%, CHLOROFORM 28.1%, METHYLENE CHLORIDE 19.7%, DIOXANE 9.6%, ETHANOL 7.7%, DIMETHYL CELLOSOLVE 4.8%, ETHYL ACETATE 4.5%, CARBON TETRACHLORIDE 3.6%, ACETONE 10.6%, METHYL ETHYL KETONE 4.7%, METHANOL 12.5%, BENZENE 5.6%, Soluble in oxygenated and chlorinated solvents. | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000361 [mmHg] | |

| Record name | Triethylenemelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MINUTE CRYSTALS FROM CHLOROFORM, WHITE, CRYSTALLINE POWDER | |

CAS No. |

51-18-3 | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenemelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triethylenemelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethylenemelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7IY6HZG9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

282 °F (decomposes) (NTP, 1992), @ 160 °C, IT INITIALLY MELTS, THEN RAPIDLY POLYMERIZES TO WHITE SOLID | |

| Record name | TRIETHYLENEMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triethylenemelamine exert its biological effects?

A1: this compound functions as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, primarily at the N7 position of guanine. [, , ] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]

Q2: What are the downstream consequences of this compound-induced DNA alkylation?

A2: DNA alkylation by TEM can lead to various downstream effects, including:* Chromosome aberrations: TEM is known to induce chromosomal abnormalities like deletions, translocations, and micronuclei formation. [, , , ] * Dominant lethal mutations: These mutations, induced in germ cells, prevent the survival of offspring. TEM exhibits a strong dose-dependent effect on dominant lethal mutation rates. [, , , ]* Cell cycle arrest and apoptosis: TEM exposure can trigger cell cycle checkpoints, leading to arrest in specific phases (G1, S, G2) and eventually apoptosis (programmed cell death). [, ]

Q3: Which cell types are particularly susceptible to this compound's effects?

A3: Research suggests that rapidly dividing cell populations are particularly vulnerable to TEM. This includes:* Spermatogenic cells: TEM exhibits a highly selective action on spermatogenesis, impacting sperm count, morphology, and fertility in various species including rats, mice, and quail. [, , , ]* Hematopoietic cells: Bone marrow cells, responsible for blood cell production, demonstrate high sensitivity to TEM, exhibiting chromosomal aberrations and altered cell cycle kinetics. [, , ]

Q4: Does the route of this compound administration impact its effects?

A4: Studies indicate that the route of administration can influence this compound's effects:* Intraperitoneal injection: This route generally leads to rapid absorption and systemic distribution. [, , ]* Oral administration: Oral TEM also shows antifertility effects in male rats, with comparable results to intraperitoneal injections. [] * Gavage: This method was successfully used to administer TEM in genotoxicity studies, inducing unscheduled DNA synthesis (UDS) in mouse germ cells. []

Q5: What is the evidence for this compound's mutagenic potential?

A5: Numerous studies demonstrate the mutagenic properties of TEM:* Dominant lethal assays: TEM consistently induces dominant lethal mutations in male germ cells of various species, demonstrating its ability to cause heritable genetic damage. [, , , ]* Chromosomal aberration tests: TEM causes a range of chromosomal abnormalities in somatic and germ cells, including micronuclei formation, highlighting its clastogenic potential. [, , , ]* Unscheduled DNA synthesis (UDS) assays: TEM induces UDS in germ cells, indicating its ability to cause DNA damage that necessitates repair mechanisms. []

Q6: Does this compound's mutagenic potential vary across different stages of spermatogenesis?

A6: Yes, TEM exhibits stage-specific effects on spermatogenesis:* Spermatocytes: These cells show delayed formation of chromosome aberrations after TEM exposure compared to X-ray treatment, indicating a difference in the mechanism of damage induction. []* Spermatids: These cells are highly sensitive to TEM, exhibiting a high frequency of dominant lethal mutations and translocations. [, , ]* Mature sperm: While TEM induces dominant lethal mutations in mature sperm, the frequency of heritable translocations is lower compared to spermatids. []

Q7: How does this compound impact the male reproductive system?

A7: TEM exerts profound effects on male reproductive function:* Reduced fertility: Studies consistently demonstrate a significant reduction in male fertility following TEM exposure across various species. [, , , , ]* Spermatogenesis disruption: TEM disrupts spermatogenesis, primarily targeting early spermatogonia and leading to depletion of mature sperm. [, , ]* Testicular atrophy: In severe cases, TEM can cause testicular atrophy, characterized by a reduction in testicular size and weight. []

Q8: What are the long-term consequences of this compound exposure on male reproductive function?

A8: While TEM's effects on male fertility can be reversible at lower doses, prolonged exposure or higher doses can lead to prolonged or permanent sterility. [, , ]

Q9: Does this compound impact other organs or systems besides the reproductive system?

A9: Yes, TEM can affect other tissues, particularly those with high cell turnover rates:* Hematopoietic system: TEM exposure can lead to bone marrow suppression, potentially causing a decrease in red blood cells, white blood cells, and platelets. [, , ] This effect is temporary at lower doses but can be more severe with higher doses. * Gastrointestinal tract: Some studies report gastrointestinal disturbances as a side effect of TEM treatment. []

Q10: What are the known toxicological concerns associated with this compound?

A10: this compound is a potent mutagen and potential carcinogen:

- Carcinogenicity: While TEM's use as a chemotherapeutic agent has declined, studies link it to an increased risk of secondary malignancies, particularly leukemia and lymphoma. []

- Developmental toxicity: TEM exhibits transplacental genotoxicity, inducing chromosomal abnormalities in fetal tissues. []

Q11: How does the chemical structure of this compound contribute to its alkylating activity?

A11: this compound possesses three ethyleneimine rings, each containing a highly reactive nitrogen atom. [, , ] These nitrogen atoms act as strong nucleophiles, readily forming covalent bonds with electron-rich sites on DNA bases, leading to its alkylating properties. [, , ]

Q12: Have any structural analogs of this compound been investigated?

A12: Yes, studies have investigated structural analogs to understand the importance of the trifunctional nature of TEM. These studies reveal:

- Trifunctional compounds: Similar to TEM, other trifunctional alkylating agents exhibit potent antifertility effects. []

- Monofunctional compounds: While less potent, monofunctional analogs still demonstrate significant damage to the seminiferous epithelium at higher doses, indicating the importance of alkylation for its effects. []

Q13: How are flow cytometry and other analytical techniques used in this compound research?

A14: Flow cytometry has emerged as a valuable tool in TEM research, enabling scientists to:* Assess DNA damage: Measure changes in DNA content and cell cycle kinetics following TEM exposure. [, , ]* Evaluate sperm chromatin structure: Determine the impact of TEM on sperm chromatin integrity. []* Analyze cell populations: Quantify cell death and cell cycle arrest in response to TEM treatment. []* Micronucleus Assay: Detect the presence of micronuclei in erythrocytes as a marker of chromosomal damage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.